(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid
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Overview
Description
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at the amino and acetic acid positions. One common method involves the condensation of 5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylamine with bromoacetic acid under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromoacetic acid in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
Chemistry
In chemistry, (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. These compounds are evaluated for their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure makes it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[2,3-d]pyrimidine core. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are known for their bioactivity.
Thiophene derivatives: These compounds contain a thiophene ring and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZINGVQMPIXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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